2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNPDTTWNSWIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid
The direct synthesis of this compound is typically achieved through a multi-step sequence, commencing with a readily available fluorinated benzoic acid derivative. The process involves the strategic introduction of a nitro group, its subsequent reduction to an amine, and a final sulfonylation step.
Multi-step Reaction Sequences
A common and logical synthetic route to this compound involves a three-step process starting from 2-fluorobenzoic acid. This sequence is outlined below:
Nitration: The initial step is the electrophilic nitration of 2-fluorobenzoic acid to introduce a nitro group onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Reduction: The nitro group of the resulting 2-fluoro-5-nitrobenzoic acid is then reduced to an amino group (-NH₂) to form 2-fluoro-5-aminobenzoic acid. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (using hydrogen gas with a palladium-on-carbon catalyst) or metal-acid reductions (such as tin or iron in the presence of hydrochloric acid).
Sulfonylation: The final step is the reaction of the amino group of 2-fluoro-5-aminobenzoic acid with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction, known as a sulfonylation, forms the methylsulfonylamino moiety and yields the target compound, this compound.
A representative reaction scheme is depicted in the table below:
| Step | Reactant | Reagents | Product |
| 1 | 2-Fluorobenzoic acid | HNO₃, H₂SO₄ | 2-Fluoro-5-nitrobenzoic acid |
| 2 | 2-Fluoro-5-nitrobenzoic acid | H₂, Pd/C or Sn/HCl | 2-Fluoro-5-aminobenzoic acid |
| 3 | 2-Fluoro-5-aminobenzoic acid | CH₃SO₂Cl, Pyridine | This compound |
Optimization of Reaction Conditions and Yields
For the nitration step , controlling the temperature is crucial to prevent the formation of unwanted byproducts. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to ensure regioselectivity. The ratio of nitric acid to sulfuric acid can also be varied to optimize the formation of the nitronium ion.
In the reduction of the nitro group , the choice of reducing agent and reaction conditions can significantly impact the yield and purity. Catalytic hydrogenation is often preferred as it is a cleaner reaction with milder conditions, often leading to higher yields and easier purification. For metal-acid reductions, the reaction temperature and the rate of addition of the acid are important parameters to control.
For the final sulfonylation step , the choice of base and solvent is critical. Pyridine can often serve as both the base and the solvent. The reaction is typically run at room temperature or with gentle heating. The purity of the methanesulfonyl chloride and the starting amine are also important for achieving a high yield of the desired product.
While specific yield data for the complete synthesis of this compound is not extensively reported in readily available literature, typical yields for analogous reactions suggest that each step can be optimized to achieve yields in the range of 70-95%.
Precursor Chemistry and Starting Material Considerations
The selection of appropriate starting materials is fundamental to a successful and efficient synthesis. The most common precursors for the synthesis of this compound are derived from fluorinated benzoic acids.
Routes from Fluorinated Benzoic Acids
The most direct route begins with 2-fluorobenzoic acid . This compound is commercially available and serves as an excellent starting point for the multi-step synthesis described above. Its reactivity in electrophilic aromatic substitution reactions is well-understood, allowing for predictable outcomes in the nitration step.
An alternative precursor is 2-fluoro-5-nitrobenzoic acid , which is also commercially available. nih.govcymitquimica.com Starting from this intermediate simplifies the synthesis to a two-step process: reduction of the nitro group followed by sulfonylation. This can be an attractive option if 2-fluoro-5-nitrobenzoic acid is readily accessible and cost-effective.
In some instances, the synthesis may start from a more basic building block like 4-fluoroaniline . sapphirebioscience.com A multi-step process involving the introduction of the carboxylic acid group and the subsequent functionalization would be required, which is a more complex and less direct route. sapphirebioscience.com
Introduction of the Methylsulfonylamino Moiety
The introduction of the methylsulfonylamino group is the final key transformation in the synthesis. This is almost exclusively achieved through the sulfonylation of the corresponding amino precursor, 2-fluoro-5-aminobenzoic acid .
The reaction involves the use of a sulfonylating agent, most commonly methanesulfonyl chloride (CH₃SO₂Cl) . The reaction is a nucleophilic attack of the amino group on the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride.
A base is required to neutralize the HCl produced during the reaction and to facilitate the nucleophilic attack by the amine. Common bases used for this purpose include pyridine and triethylamine . The choice of base can influence the reaction rate and the ease of purification.
The general reaction is as follows:
H₂N-Ar-COOH + CH₃SO₂Cl → CH₃SO₂NH-Ar-COOH + HCl
(where Ar represents the 2-fluoro-phenylene group)
This reaction is a well-established and reliable method for the formation of sulfonamides and is a cornerstone in the synthesis of many pharmaceutical compounds.
Derivativation and Functionalization of the this compound Core
The molecular architecture of this compound presents several reactive sites that allow for a variety of chemical modifications. The principal locations for derivatization are the carboxylic acid group, the fluoro substituent, and the methylsulfonylamino moiety. These functional groups provide handles for constructing more complex molecules, making this compound a valuable building block in medicinal and materials chemistry.
The carboxylic acid group is one of the most readily functionalized moieties on the this compound core. Standard organic transformations can be employed to convert it into a wide range of derivatives, most notably esters and amides.
Esterification: The synthesis of esters from the parent carboxylic acid can be achieved through several established methods. The most common is the Fischer esterification, which involves reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. prepchem.comresearchgate.net The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing the water formed.
Amidation: The formation of amides requires the activation of the carboxylic acid, as it does not react directly with amines under mild conditions. A common and effective strategy involves a two-step procedure. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically accomplished by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. google.com This method is highly versatile and allows for the introduction of a diverse array of amine-containing fragments. Alternative one-pot amidation protocols using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also applicable.
The table below summarizes common conditions for these transformations, drawn from analogous procedures for substituted benzoic acids.
| Transformation | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Alkyl 2-fluoro-5-[(methylsulfonyl)amino]benzoate |
| Amidation (Two-Step) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Inert solvent (e.g., DCM, Toluene), often with catalytic DMF | Intermediate: 2-Fluoro-5-[(methylsulfonyl)amino]benzoyl chloride |
| 2. Primary or Secondary Amine (R¹R²NH), Base (e.g., Pyridine, Et₃N) | Inert solvent (e.g., DCM), 0 °C to room temperature | N-substituted 2-fluoro-5-[(methylsulfonyl)amino]benzamide |
The fluorine atom attached to the aromatic ring is a site of potential modification, primarily through nucleophilic aromatic substitution (SNAr). Generally, the carbon-fluorine bond is very strong, making fluoroarenes unreactive towards nucleophilic attack. However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the fluorine atom. masterorganicchemistry.com
In the case of this compound, the fluoro substituent is activated towards SNAr by two electron-withdrawing groups:
The carboxylic acid group is in the ortho position.
The methylsulfonylamino group is in the para position.
This electronic arrangement lowers the electron density of the aromatic ring, particularly at the carbon bearing the fluorine, making it susceptible to attack by nucleophiles. The rate-determining step is the formation of a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine stabilizes this intermediate, accelerating the reaction. masterorganicchemistry.com A variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace the fluoride (B91410) ion.
Modern synthetic methods, such as organic photoredox catalysis, have further expanded the scope of SNAr reactions to include unactivated fluoroarenes, demonstrating the potential for a wide range of C-O, C-N, and C-S bond formations at this position under mild conditions. nih.gov
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Class |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | Ether (Methoxy) | 2-Methoxy-5-[(methylsulfonyl)amino]benzoic acid derivatives |
| Amine | Ammonia (NH₃), Alkylamines | Amino | 2-Amino-5-[(methylsulfonyl)amino]benzoic acid derivatives |
| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether | 2-(Methylthio)-5-[(methylsulfonyl)amino]benzoic acid derivatives |
| Azole | Imidazole | N-Aryl Imidazole | 2-(Imidazol-1-yl)-5-[(methylsulfonyl)amino]benzoic acid derivatives |
The methylsulfonylamino group (a sulfonamide) is generally a robust and chemically stable functional group, often incorporated into pharmaceutical compounds due to its metabolic stability. Its direct transformation is less common than modifications at the carboxylic acid or fluoro positions.
The primary site of reactivity within this group is the proton on the nitrogen atom (N-H). This proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, the sulfonamide can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a sulfonamidate anion. This anion is nucleophilic and can react with various electrophiles, most commonly alkyl halides, in an N-alkylation reaction. This provides a pathway to synthesize N-alkylated derivatives of the core structure.
Under standard synthetic conditions, the sulfur-nitrogen and sulfur-carbon bonds of the methanesulfonyl group are highly resistant to cleavage. Harsh acidic or basic conditions would be required to hydrolyze the sulfonamide, and such conditions would likely affect other functional groups in the molecule.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org However, the direct use of aryl fluorides as substrates in these reactions is challenging. The strength of the C-F bond makes the oxidative addition step, which is crucial for catalytic cycles like those in Suzuki, Stille, or Buchwald-Hartwig couplings, energetically unfavorable compared to the analogous reactions with aryl chlorides, bromides, or iodides.
Despite this challenge, methods have been developed to activate the C-F bond for cross-coupling. One approach involves the complexation of the fluoroarene to a transition metal, such as in (fluoroarene)tricarbonylchromium(0) complexes. These complexes have been shown to undergo Suzuki and Stille cross-coupling reactions, where the chromium moiety activates the C-F bond towards the palladium catalyst. rsc.org While direct application to this compound is not widely documented, this principle demonstrates a potential, albeit specialized, route for its use in cross-coupling.
It is more common for molecules containing a sulfonamide group to be synthesized via a cross-coupling reaction, for example, through the palladium-catalyzed N-arylation of methanesulfonamide (B31651) with an aryl halide. organic-chemistry.orgnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and how they are connected. For a molecule like 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton, carbon, and fluorine signals.
Proton (¹H) NMR Applications
¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (ratio of protons). The aromatic region of the spectrum would be of particular interest, with the protons on the benzene (B151609) ring exhibiting characteristic splitting patterns influenced by the fluorine and methylsulfonylamino substituents. The protons of the methyl group in the methylsulfonyl moiety would likely appear as a singlet in the upfield region. The acidic proton of the carboxylic acid and the proton on the sulfonamide nitrogen would also produce distinct signals, which may be broad and their chemical shifts could be concentration and solvent dependent.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Value | e.g., d, t, dd | e.g., 1H | Aromatic CH |
| Value | e.g., d, t, dd | e.g., 1H | Aromatic CH |
| Value | e.g., d, t, dd | e.g., 1H | Aromatic CH |
| Value | s | 1H | NH |
| Value | s | 3H | SO₂CH₃ |
| Value | br s | 1H | COOH |
Carbon-13 (¹³C) NMR Studies
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift. The carbon of the methylsulfonyl group would be found in the upfield region of the spectrum.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| Value | C=O (Carboxylic Acid) |
| Value | Aromatic C-F |
| Value | Aromatic C-S |
| Value | Aromatic C-C(O)OH |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | Aromatic C-H |
| Value | SO₂CH₃ |
Fluorine-19 (¹⁹F) NMR Analysis
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive and provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine atom would be indicative of its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (J-coupling) would provide valuable information for confirming the position of the fluorine substituent on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, helping to delineate the arrangement of protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula (C₈H₈FNO₄S). Analysis of the fragmentation pattern in the mass spectrum could further corroborate the proposed structure by identifying characteristic losses of functional groups, such as the carboxylic acid or the methylsulfonyl group.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | Value | Value |
| [M-H]⁻ | Value | Value |
| [M+Na]⁺ | Value | Value |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. An LC-MS methodology for this compound would typically be developed for its quantification in various matrices or for impurity profiling.
A hypothetical LC-MS method would involve optimizing several parameters to achieve adequate separation and detection.
Table 1: Hypothetical Parameters for LC-MS Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatography | Reversed-phase HPLC |
| Column | C18 stationary phase |
| Mobile Phase | A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 0.2-1.0 mL/min |
| Injection Volume | 1-10 µL |
| Detection | Mass Spectrometry (e.g., ESI in negative or positive ion mode) |
| Monitored Ions | Precursor and product ions specific to the compound |
Despite the widespread use of LC-MS for the analysis of sulfonamides, specific methods and validated parameters for this compound are not documented in available scientific literature.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.
For this compound, characteristic vibrational bands would be expected.
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C=O (Carboxylic acid) | Stretching | 1725-1700 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | 1350-1300 |
| SO₂ (Sulfonamide) | Symmetric Stretching | 1160-1140 |
| C-F (Fluoro group) | Stretching | 1400-1000 |
While general spectral regions for these functional groups are well-established, specific, experimentally obtained IR and Raman spectra for this compound, along with detailed peak assignments, are not available in the public domain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding intermolecular interactions and physical properties.
Single Crystal X-ray Diffraction Studies
A single crystal X-ray diffraction study of this compound would provide detailed information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsional angles. Such a study would also reveal the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. However, no published crystallographic data exists for this compound.
Polymorphism and Crystal Engineering Investigations
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. Crystal engineering seeks to design and control the formation of crystalline architectures with desired properties. Investigations into the potential polymorphism of this compound and efforts in its crystal engineering have not been reported in the scientific literature.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine various molecular properties by calculating the electron density.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, conformational analysis is crucial to identify different stable conformers and their relative energies. Studies on related benzoic acid derivatives have demonstrated the importance of intramolecular hydrogen bonding and the orientation of substituents in determining the preferred conformation. For instance, in a study on 2-fluoro-4-hydroxy benzoic acid, multiple conformers were identified based on the orientation of the carboxylic and hydroxyl groups. mdpi.com
Illustrative Table of Potential Conformational Data:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| 1 | 0.00 | C1-C2-S-N: X, C2-C1-C(O)OH: Y |
| 2 | 1.25 | C1-C2-S-N: X', C2-C1-C(O)OH: Y' |
| 3 | 2.50 | C1-C2-S-N: X'', C2-C1-C(O)OH: Y'' |
Note: This table is illustrative and does not represent actual data for this compound.
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Typical Data from HOMO-LUMO Analysis:
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -X.xx |
| LUMO Energy | -Y.yy |
| HOMO-LUMO Gap | Z.zz |
Note: This table illustrates the type of data obtained from FMO analysis.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to better match experimental data. Such analyses are invaluable for assigning the vibrational bands observed in experimental spectra to specific molecular motions. Studies on similar molecules, such as 2-amino-5-bromobenzoic acid and 5-amino-2-chlorobenzoic acid, have successfully used DFT calculations to interpret their vibrational spectra. ijtsrd.comnih.gov
Example of Vibrational Mode Assignment:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3500 | 3480 |
| N-H stretch (Sulfonamide) | 3350 | 3335 |
| C=O stretch (Carboxylic acid) | 1720 | 1705 |
| S=O stretch (asymmetric) | 1350 | 1340 |
| S=O stretch (symmetric) | 1160 | 1155 |
Note: This table is a hypothetical representation of spectroscopic correlation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations often focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could be used to explore its behavior in different solvent environments and its interactions with biological macromolecules.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative and positive electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. nih.gov The MEP surface of this compound would likely show negative potential around the oxygen atoms of the carboxylic and sulfonyl groups, as well as the fluorine atom, and positive potential around the acidic proton of the carboxylic acid and the N-H proton.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. It provides a localized picture of the electronic structure, which is useful for understanding intermolecular interactions and molecular stability. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. For this compound, NBO analysis could elucidate the nature of intramolecular hydrogen bonding and the electronic effects of the fluoro and methylsulfonylamino substituents on the benzoic acid ring.
Applications As a Synthetic Synthon and Building Block
Integration into Complex Small Molecule Synthesis
Fluorinated benzoic acids are frequently employed as key intermediates in the multi-step synthesis of complex organic molecules, valued for the unique properties conferred by the fluorine atom.
The synthesis of potent therapeutic agents often relies on building blocks like fluorinated benzoic acids. For instance, a structurally related compound, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a known intermediate in the synthesis of Olaparib. chemicalbook.compharmaffiliates.com Olaparib is a significant anticancer agent classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, used in the treatment of certain types of cancers. chemicalbook.com This highlights the role of the fluorinated benzoic acid scaffold in constructing complex heterocyclic systems that are central to the activity of such drugs.
Furthermore, other derivatives like 2-fluoro-5-methylbenzoic acid are utilized in the synthesis of benzoxazepinones, which are potent and selective kinase inhibitors, and in the creation of pyrimidinone derivatives for the treatment of chronic pain. ossila.com These examples underscore the value of the 2-fluoro-benzoic acid motif in the development of a wide range of pharmaceuticals.
While specific examples for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid are lacking, related compounds have found applications in the agrochemical sector. For example, 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the synthesis of insecticides. patsnap.com The inclusion of halogen atoms and specific functional groups on the benzoic acid ring is a common strategy to modulate the biological activity and selectivity of agrochemical compounds.
Role in Scaffold Diversity and Library Generation for Research
The utility of building blocks in modern drug discovery is often measured by their ability to contribute to the creation of diverse chemical libraries for high-throughput screening. A related compound, 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid, is described as a versatile small molecule scaffold, indicating its potential use in generating a variety of structures for biological evaluation. cymitquimica.com The different functional groups on this compound—the fluorine, the carboxylic acid, and the sulfonamide—offer multiple points for chemical modification, allowing for the systematic exploration of chemical space to identify novel bioactive compounds.
Development of Advanced Organic Materials Precursors
The synthesis of advanced organic materials, such as specialty polymers, often begins with carefully designed small molecule precursors. While there is no specific information linking this compound to this field, the general class of fluorinated aromatic compounds is known to be used in the creation of materials with unique thermal, electronic, and optical properties. For instance, 5-Fluoro-2-methylbenzoic acid is noted as a precursor for specialty polymers, suggesting that the introduction of fluorine can be advantageous in materials science applications. nbinno.com
Biological Activity Research at the Molecular and Pre Clinical in Vitro/in Silico Levels
Exploration of Molecular Targets and Pathways
Detailed in vitro and in silico studies specifically investigating the molecular targets and pathways of 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid are not extensively documented in publicly accessible research.
Enzyme Inhibition Studies (in vitro, cell-free systems)
No specific enzyme inhibition data for this compound was identified. As a general class, benzoic acid derivatives have been studied for their inhibitory effects on various enzymes. For instance, some derivatives are known to interact with enzymes like cyclooxygenases. However, without specific studies on the title compound, any potential inhibitory activity and the corresponding kinetic parameters remain speculative.
Receptor Binding Assays (in vitro)
Specific receptor binding affinities and functional activities for this compound have not been detailed in the available literature. The broader family of benzoic acid derivatives has been explored for activity at various receptors, but this cannot be directly extrapolated to the specific compound .
Protein Interaction Studies (in silico, computational docking)
There is a lack of published in silico or computational docking studies focused on predicting the protein binding modes and potential molecular targets of this compound. Such studies are crucial for hypothesizing mechanisms of action and guiding further experimental research.
Structure-Activity Relationship (SAR) Studies of Derivatives
Rational Design of Analogs for Modulated Activity
The rational design of analogs for any compound is predicated on initial biological data. Without a known molecular target or biological activity for this compound, a systematic and rational design of analogs with modulated activity cannot be effectively pursued or documented.
Synthetic Strategies for SAR Library Generation
General synthetic methods for creating libraries of related compounds are well-established in organic chemistry. However, specific synthetic strategies tailored to generate a library of this compound derivatives for the purpose of SAR studies have not been described in the reviewed literature.
Mechanistic Insights into Biological Action (Non-cellular, Non-organismal)
Understanding the mechanism of action of a compound at the molecular level is a fundamental step in drug discovery. This involves non-cellular assays that measure the direct interaction between the compound and its biological target, such as an enzyme or receptor, independent of cellular or organismal systems.
While direct mechanistic studies on this compound are not extensively documented in peer-reviewed literature, research on analogous structures provides insight into potential biological activities. For instance, a series of novel benzimidazole derivatives containing a 4-(methylsulfonyl) phenyl pharmacophore were designed and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes. nih.govrsc.org These in vitro assays are prime examples of non-cellular, non-organismal studies.
The investigation focused on two isoforms, COX-1 and COX-2. The ability of the compounds to inhibit these enzymes was quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
Several of the synthesized benzimidazole compounds demonstrated selective inhibition of the COX-2 isozyme. nih.govrsc.org For example, the most potent compound identified in the study, designated as 11b , exhibited a COX-2 IC50 of 0.10 µM. nih.govrsc.org The study also calculated the selectivity index (SI), which is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable trait for certain anti-inflammatory agents. Compound 11b showed a high selectivity index of 134. nih.govrsc.org
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 11b | 0.10 | 134 |
These non-cellular findings, derived from structurally similar compounds, suggest that molecules with a methylsulfonyl phenyl group may possess enzyme-inhibiting capabilities, a hypothesis that could guide future direct investigation of this compound.
In Silico Prediction of Biological Activities and ADME Properties (excluding clinical outcomes)
In silico methods, which utilize computer simulations, are crucial in modern drug development for predicting the pharmacokinetic properties of new chemical entities. nih.gov These predictions help to identify candidates with favorable drug-like characteristics early in the discovery process, thereby reducing the likelihood of late-stage failures. The evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a key part of this computational screening. nih.govmdpi.com
For the aforementioned series of benzimidazole derivatives, which are structurally related to this compound, an in silico ADME and drug-likeness prediction was performed. nih.gov The study assessed compliance with Lipinski's rule of five, a guideline used to evaluate the potential for oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it has:
A molecular weight (MW) of less than 500 Daltons
A calculated octanol-water partition coefficient (log P) not exceeding 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
The results showed that most of the tested benzimidazole compounds adhered to Lipinski's rule. nih.gov Their molecular weights ranged from 423.49 to 484.93, log P values were between 3.24 and 4.64, the HBD count was 1, and the HBA count ranged from 5 to 6. nih.gov These computational findings suggest that the compounds are likely to have good oral absorption characteristics. nih.gov
| Parameter | Predicted Range/Value | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Weight (MW) | 423.49 - 484.93 | <500 |
| log P | 3.24 - 4.64 | <5 |
| Hydrogen Bond Donors (HBD) | 1 | <5 |
| Hydrogen Bond Acceptors (HBA) | 5 - 6 | <10 |
Additionally, properties such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are often calculated to predict drug absorption and bioavailability. Compounds with a TPSA of less than 140 Ų and 10 or fewer rotatable bonds are considered to have a higher probability of good oral bioavailability. nih.gov These in silico analyses are invaluable for prioritizing which compounds should proceed to more intensive experimental testing.
Green Chemistry and Sustainable Synthesis Aspects
Development of Environmentally Benign Synthetic Routes
A plausible synthetic pathway to 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid likely involves several key steps, each of which can be assessed and improved through the lens of green chemistry. A common route may start from 2-fluorotoluene (B1218778), proceeding through nitration, reduction of the nitro group, mesylation of the resulting amine, and finally, oxidation of the methyl group to a carboxylic acid.
Traditional vs. Greener Nitration: Aromatic nitration is a classic electrophilic substitution reaction. Traditionally, this is accomplished using a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste. Greener alternatives aim to reduce or eliminate the use of strong acids. While specific research on 2-fluorotoluene is limited, general green approaches include using solid acid catalysts or milder nitrating agents to improve safety and reduce waste streams. researchgate.netacs.org
Reduction of Nitro Group: The reduction of the intermediate, 2-fluoro-5-nitrotoluene, to 2-fluoro-5-aminotoluene is another critical step. Conventional methods often use stoichiometric reducing agents like iron or tin in acidic conditions, which produce large quantities of metal waste. A much greener alternative is catalytic hydrogenation, which uses molecular hydrogen as the reductant and a recyclable catalyst (such as palladium on carbon). This method boasts high atom economy and produces only water as a byproduct.
Mesylation of the Amine: The subsequent mesylation of the amine group with methanesulfonyl chloride typically involves a base in an organic solvent. Greener approaches to sulfonylation reactions have been developed that utilize water as the solvent, which is significantly safer and more environmentally friendly than traditional volatile organic solvents. rsc.orgresearchgate.net Base-free methods in water have also been reported for the sulfonylation of various amines, offering a simplified and milder reaction procedure. researchgate.net
The following table outlines a comparison between a potential traditional route and a more environmentally benign alternative for a key intermediate.
| Reaction Step | Traditional Method | Greener Alternative | Key Green Advantages |
| Nitration | Conc. H₂SO₄ / HNO₃ | Solid acid catalyst / Milder nitrating agents | Reduced acidic waste, improved safety. |
| Reduction | Fe / HCl | Catalytic Hydrogenation (H₂ / Pd-C) | High atom economy, water as the only byproduct, avoids metal waste. |
| Mesylation | Mesyl chloride, organic base, organic solvent (e.g., DMF) | Mesyl chloride in water, potentially base-free or with a catalytic amine. rsc.orgresearchgate.net | Use of a safe, non-toxic solvent; simplified workup. |
This table is a conceptual comparison based on established green chemistry principles applied to the likely synthetic steps.
Catalyst Development for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, selectivity, and reduce energy consumption.
Catalytic Oxidation: The final step in a synthesis starting from a toluene (B28343) derivative would be the oxidation of the methyl group to a carboxylic acid. This transformation is a significant area of green chemistry research. Traditional methods might employ strong, stoichiometric oxidants like potassium permanganate, which are hazardous and generate copious manganese dioxide waste.
In contrast, catalytic aerobic oxidation uses molecular oxygen from the air as the ultimate oxidant, representing a highly sustainable approach. acs.orgijcce.ac.ir Research has identified several effective catalyst systems for the oxidation of toluene and its derivatives to benzoic acid:
Cobalt-based catalysts: Systems like Cobalt(II) acetate, often used with promoters in acetic acid, have shown high conversion and selectivity for benzoic acid. acs.org
Vanadium-based catalysts: Modified vanadium oxide catalysts have been studied for the vapor-phase oxidation of toluene, demonstrating good performance. uobaghdad.edu.iq
Porphyrin-based catalysts: A 5,10,15,20-tetraphenyl-21H,23H-porphine vanadium(IV) oxide (VOTPP) catalyst has been shown to convert toluene to benzoic acid under mild, solvent-free conditions, presenting a significant green advantage. iaea.org
| Catalyst System | Substrate | Conditions | Conversion (%) | Selectivity for Benzoic Acid (%) | Reference |
| Co(OAc)₂ / [bmim][Br] | Toluene | 150 °C, 1.0 MPa O₂ | 94 | 94 | acs.org |
| VOTPP | Toluene | 145 °C, 0.8 MPa O₂ (Solvent-free) | 23 | 86 | iaea.org |
This table presents selected research findings on the catalytic oxidation of toluene, a model reaction for the final step in the synthesis of the target compound.
Catalysis in Other Key Steps:
Fluorination: The introduction of fluorine is a key feature of the target molecule. While not part of the outlined synthesis, catalyst development for C-F bond formation is a major goal in green chemistry. Palladium and silver-catalyzed methods have been developed for the fluorination of aryl compounds, offering alternatives to traditional, often harsh, fluorinating agents. nih.govmdpi.com
Amination: Nickel-catalyzed cross-coupling reactions are being explored for the amination of fluoro-aromatics, providing selective methods for forming C-N bonds. mdpi.com Enantioselective amination using chiral rhodium catalysts also represents a sophisticated catalytic approach to creating stereocenters, a common requirement in pharmaceutical synthesis. youtube.com
Solvent Selection and Waste Minimization Strategies
Solvent use is a major contributor to the environmental impact of the pharmaceutical industry, often accounting for the majority of the mass in a chemical process. nih.gov Therefore, solvent selection and waste minimization are critical components of a green synthesis strategy. core.ac.ukcopadata.com
Safer Solvent Selection: The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. wikipedia.org
Water: As demonstrated in greener mesylation procedures, water is an excellent green solvent choice where substrate and reagent solubility allows. rsc.org
Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable alternative to organic solvents used in extractions and some reactions. wikipedia.org
Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or Cyrene, are gaining traction as sustainable alternatives to common petrochemical solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF).
For the synthesis of this compound, replacing solvents like DMF or chlorinated solvents in steps like nucleophilic aromatic substitution with greener alternatives would significantly improve the process's environmental profile. acs.org
Waste Minimization Strategies: Waste minimization in pharmaceutical production is a holistic approach that extends beyond solvent choice. core.ac.uk Key strategies include:
Process Optimization: Using data-driven approaches to optimize reaction conditions can reduce the formation of byproducts and increase yield, thereby minimizing waste from the source. copadata.com
Catalyst Recycling: The use of heterogeneous catalysts or designing processes that allow for the recovery and reuse of homogeneous catalysts is crucial for both economic and environmental sustainability. For instance, the cobalt catalyst used in toluene oxidation can be recycled with only a slight decrease in activity. acs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. brainyjuice.com Catalytic hydrogenation is a prime example of a high atom economy reaction.
Reducing Derivatization: Avoiding the use of protecting groups minimizes the number of steps in a synthesis, which in turn reduces resource consumption and waste generation. brainyjuice.com
By integrating these green chemistry principles—developing benign routes, advancing catalyst technology, and implementing strategic solvent selection and waste minimization—the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. emergingpub.com
Future Research Directions and Perspectives
Chemoinformatic and Data Mining Approaches for Novel Applications
Chemoinformatics and data mining have become indispensable tools in modern drug discovery, offering the ability to analyze vast datasets of chemical and biological information to identify new therapeutic opportunities. nih.govresearchgate.net For 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, these computational approaches can be pivotal in exploring its potential beyond current applications.
By employing quantitative structure-activity relationship (QSAR) models, researchers can correlate the structural features of this compound and its analogues with their biological activities. researchgate.netwikipedia.org Machine learning algorithms, such as random forests and support vector machines, can be trained on datasets of known bioactive sulfonamides and benzoic acid derivatives to predict the potential targets and activities of this specific compound. researchgate.net For instance, data mining of large databases like ChEMBL and PubChem could reveal previously unrecognized structural similarities to compounds with known pharmacological profiles, suggesting new avenues for investigation. acs.org
Pharmacophore modeling is another powerful chemoinformatic technique that can be applied. researchgate.netdovepress.com By identifying the key chemical features responsible for the biological activity of related molecules, a 3D pharmacophore model can be constructed. This model can then be used to virtually screen large compound libraries to identify other molecules, including derivatives of this compound, that are likely to exhibit similar or improved activity.
Illustrative Data Table: Virtual Screening Cascade for Target Identification
| Phase | Method | Library Size | Number of Hits | Predicted Target Class |
| 1 | Similarity Search | 10,000,000 | 50,000 | Kinases, Proteases |
| 2 | Pharmacophore Screening | 50,000 | 2,500 | Protein Kinases |
| 3 | Molecular Docking | 2,500 | 100 | Specific Tyrosine Kinases |
| 4 | ADMET Prediction | 100 | 20 | Favorable Drug-like Properties |
This table illustrates a hypothetical workflow for identifying potential biological targets for this compound using chemoinformatic techniques.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis platforms with high-throughput experimentation (HTE) has the potential to dramatically accelerate the exploration of the chemical space around this compound. nih.govsigmaaldrich.com Automated synthesizers can be programmed to perform a variety of chemical reactions, enabling the rapid generation of a library of derivatives with modifications to the benzoic acid, fluoro, or methylsulfonylamino moieties. rsc.orgnih.gov
For example, an automated platform could be employed to synthesize a library of amides from the carboxylic acid group of this compound, or to introduce a variety of substituents onto the aromatic ring. These small-molecule libraries can then be subjected to high-throughput screening (HTS) against a panel of biological targets, such as a broad range of protein kinases, to quickly identify structure-activity relationships (SAR). nih.govnih.govselleckchem.com The results from HTS can then feedback into the design of the next generation of compounds for automated synthesis, creating a closed-loop system for accelerated drug discovery. mdpi.com
Illustrative Data Table: High-Throughput Screening of a Derivative Library
| Compound ID | Modification | Target Kinase | Inhibition (%) at 10 µM |
| Reference | None | Kinase A | 55 |
| Derivative-001 | Amide (R=CH3) | Kinase A | 62 |
| Derivative-002 | Amide (R=Phenyl) | Kinase A | 78 |
| Derivative-003 | Ring-Sub (R=Cl) | Kinase A | 45 |
| Derivative-004 | Amide (R=CH3) | Kinase B | 15 |
| Derivative-005 | Amide (R=Phenyl) | Kinase B | 32 |
This table provides an example of how data from a high-throughput screen of a small library of derivatives could be presented, guiding further optimization.
Advanced Characterization Techniques for In-Situ Monitoring
The synthesis and formulation of this compound and its derivatives can be significantly enhanced through the use of advanced characterization techniques for in-situ monitoring. Process Analytical Technology (PAT) tools, such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants. acs.orgmt.combruker.com This allows for precise control over reaction conditions, leading to improved yield, purity, and consistency. nih.gov
For example, during the synthesis of derivatives, in-situ monitoring can help to determine the optimal reaction endpoint, preventing the formation of impurities from over-reaction. spectroscopyonline.com In crystallization studies, techniques like focused beam reflectance measurement (FBRM) and particle video microscopy (PVM) can be used to monitor crystal size and shape in real-time, which is crucial for controlling the physical properties of the final active pharmaceutical ingredient (API).
Illustrative Data Table: In-Situ Monitoring of a Coupling Reaction
| Time (min) | Reactant A Peak (cm⁻¹) | Product Peak (cm⁻¹) | Reaction Conversion (%) |
| 0 | 1750 | - | 0 |
| 15 | 1750 | 1680 | 25 |
| 30 | 1750 | 1680 | 55 |
| 60 | 1750 | 1680 | 90 |
| 90 | - | 1680 | >99 |
This table illustrates how data from in-situ FTIR spectroscopy could be used to track the progress of a reaction to form a derivative of this compound.
Computational Design of Next-Generation Derivatives
Computational chemistry and molecular modeling offer powerful tools for the rational design of next-generation derivatives of this compound with improved properties. researchgate.netscienmag.com By using quantum chemical calculations, it is possible to predict the effects of structural modifications on the electronic properties, stability, and reactivity of the molecule. emerginginvestigators.org
Structure-based drug design can be employed if a biological target is identified. By docking virtual derivatives into the active site of the target protein, researchers can predict binding affinities and modes of interaction, allowing for the prioritization of compounds for synthesis. niscpr.res.insci-hub.se This approach can guide the design of derivatives with enhanced potency and selectivity. Furthermore, computational methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with a higher probability of success in later stages of drug development. dovepress.com The strategic incorporation of fluorine, guided by computational insights, can be used to fine-tune the metabolic stability and bioavailability of these next-generation derivatives. hokudai.ac.jpsciencedaily.com
Illustrative Data Table: Computational Prediction of Derivative Properties
| Derivative ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Metabolic Stability |
| Reference | None | -7.5 | 2.8 | Moderate |
| NG-Deriv-01 | Add -OH | -8.2 | 2.5 | Moderate |
| NG-Deriv-02 | Replace -F with -Cl | -7.6 | 3.2 | Low |
| NG-Deriv-03 | Add Pyridine (B92270) Ring | -9.1 | 2.9 | High |
| NG-Deriv-04 | Isosteric Replacement | -8.5 | 2.7 | High |
This table provides a hypothetical example of how computational tools could be used to predict the properties of designed derivatives, guiding the selection of candidates for synthesis.
Q & A
Q. What synthetic routes are recommended for 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves sulfonation of a 5-amino precursor. For example, react 5-amino-2-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., pyridine) at 0–25°C. Key intermediates are characterized via 1H/13C NMR (to confirm sulfonamide formation) and LC-MS (to track molecular weight changes). Purity is assessed using reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid). Hazardous byproducts (e.g., unreacted sulfonyl chlorides) require quenching with ice-water .
Q. Which analytical techniques are suitable for purity assessment and structural elucidation?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and 0.1% formic acid in mobile phases.
- Structural Confirmation :
- HRMS (ESI+) for exact mass determination.
- 19F NMR to resolve fluorine environments (δ = -110 to -120 ppm for aromatic fluorine).
- IR Spectroscopy to identify sulfonamide (SO₂ asym/sym stretch: 1350–1150 cm⁻¹) and carboxylic acid (C=O stretch: 1680–1700 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the methylsulfonylamino group under varying pH conditions?
- Methodological Answer :
- pH Optimization : Maintain pH 8–9 using sodium bicarbonate buffer to balance reactivity and minimize hydrolysis.
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track sulfonamide formation.
- Purification : Extract with ethyl acetate, wash with brine, and recrystallize from ethanol/water (7:3 v/v). Yields improve at 40–60°C but avoid prolonged heating (>6 hours) to prevent decomposition .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Solubility Profiling : Use the shake-flask method (pH 7.4 PBS) to assess solubility limitations.
- Bioavailability Enhancement : Formulate with co-solvents (e.g., PEG 400) or nano-encapsulation.
- Pharmacokinetic Validation : Quantify plasma concentrations via LC-MS/MS (MRM mode, m/z transitions for parent ion and fragments). Adjust dosing regimens based on t₁/₂ and AUC calculations .
Q. How can discrepancies in NMR data due to sulfonamide rotational isomerism be resolved?
- Methodological Answer :
- Variable-Temperature NMR : Conduct experiments between 25–60°C in DMSO-d₆ to observe signal coalescence.
- Computational Validation : Compare experimental shifts with DFT calculations (B3LYP/6-31G* level).
- X-ray Crystallography : Resolve spatial arrangement of the sulfonamide group (C–S–N–C dihedral angle typically 70–90°) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvent systems?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry.
- Thermodynamic Analysis : Calculate logP via shake-flask (octanol/water) and compare with predicted values (e.g., ChemAxon).
- Co-solvent Blending : Use PEG 400:water (1:1) to enhance solubility for biological assays .
Experimental Design Considerations
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Methodological Answer :
- Sulfonyl Chloride Quenching : Add reactions to ice-water post-completion to hydrolyze excess reagent.
- PPE Requirements : Use nitrile gloves and fume hoods due to H315/H319/H335 hazards (skin/eye irritation, respiratory sensitization).
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
